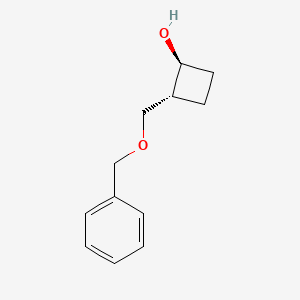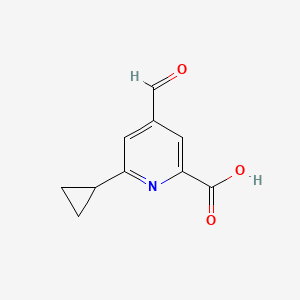
6-Cyclopropyl-4-formylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C10H9NO3 It is a derivative of pyridinecarboxylic acid, featuring a cyclopropyl group at the 6-position and a formyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative, followed by formylation at the 4-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and formylating agents like formic acid or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation and formylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: 6-Cyclopropyl-4-carboxy-2-pyridinecarboxylic acid.
Reduction: 6-Cyclopropyl-4-hydroxymethyl-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 6-Formyl-2-pyridinecarboxylic acid
- 6-Fluoro-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxaldehyde
Comparison: 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid is unique due to the presence of both a cyclopropyl and a formyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
6-cyclopropyl-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-5-6-3-8(7-1-2-7)11-9(4-6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |
Clave InChI |
SWIZMDCAYAJTOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=C2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
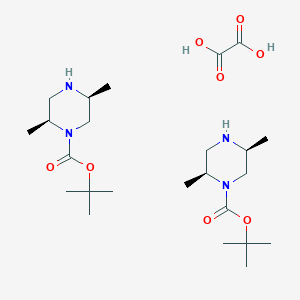
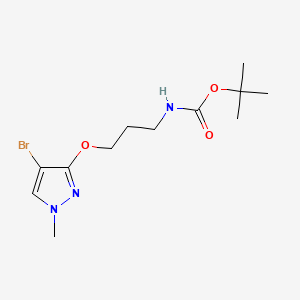
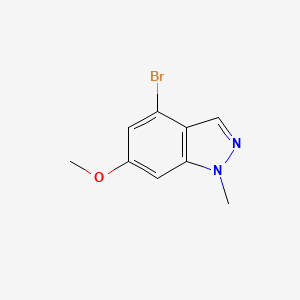
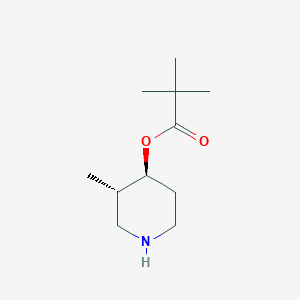
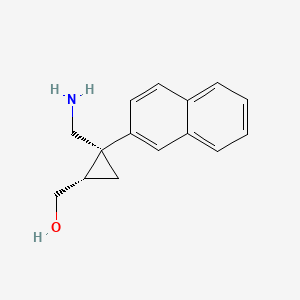
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
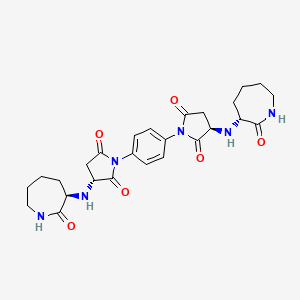
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
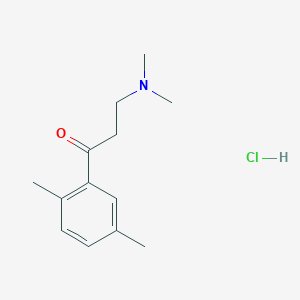
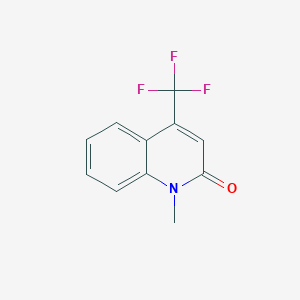

![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
